REACTION_CXSMILES
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[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2.[Li]C(C)(C)C.[Cl:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=[O:21])=[CH:18][CH:17]=1>C1COCC1>[S:1]1[C:5]([CH:20]([OH:21])[C:19]2[CH:22]=[CH:23][C:16]([Cl:15])=[CH:17][CH:18]=2)=[CH:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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S1C2=C(C=C1)C=CC=C2
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Name
|
|
Quantity
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5.7 mL
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Type
|
reactant
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Smiles
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[Li]C(C)(C)C
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Name
|
|
Quantity
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1.4 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=O)C=C1
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The crude material (2.45 g) was taken forward without further purification
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Name
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|
Type
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product
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Smiles
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S1C2=C(C=C1C(C1=CC=C(C=C1)Cl)O)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |